molecular formula C9H9F2NO2 B4408030 N-[2-(difluoromethoxy)phenyl]acetamide CAS No. 22236-05-1

N-[2-(difluoromethoxy)phenyl]acetamide

Cat. No.: B4408030
CAS No.: 22236-05-1
M. Wt: 201.17 g/mol
InChI Key: ILWLHIKGKVODOP-UHFFFAOYSA-N
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Description

Contextualization within Modern Chemical and Pharmaceutical Sciences

In the vast landscape of chemical research, compounds are often studied for their potential applications in various fields, including medicine and materials science. Phenylacetamide derivatives, a class of compounds to which N-[2-(difluoromethoxy)phenyl]acetamide belongs, have been explored for a range of biological activities. The introduction of fluorine-containing functional groups into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties. Therefore, this compound sits (B43327) at the intersection of synthetic organic chemistry and pharmaceutical research, representing a target for the development of new methodologies and a potential scaffold for drug discovery.

Significance of the Difluoromethoxy Moiety in Compound Design

The difluoromethoxy group (-OCF2H) is a key feature of this compound. This moiety is often considered a bioisostere of other functional groups, meaning it can replace them without significantly altering the molecule's shape, yet it can impart unique properties. The presence of the difluoromethoxy group can influence a molecule's lipophilicity, metabolic stability, and ability to form hydrogen bonds. These modifications can, in turn, affect how the molecule interacts with biological targets and how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. The electron-withdrawing nature of the fluorine atoms can also impact the acidity of the N-H group in the acetamide (B32628) portion of the molecule, potentially influencing its binding characteristics.

Overview of Current Research Landscape and Gaps

A review of the current scientific literature reveals that while the broader class of phenylacetamides and the impact of fluorination in drug design are extensively studied, specific research on this compound (CAS Number: 22236-05-1) is limited. Publicly accessible research databases and peer-reviewed journals contain scarce information regarding the synthesis, characterization, and biological evaluation of this particular isomer.

This lack of dedicated research presents a significant gap in our understanding of this compound. While data on related isomers, such as N-[4-(difluoromethoxy)phenyl]acetamide, is more readily available, the specific placement of the difluoromethoxy group at the ortho position of the phenyl ring in this compound could lead to unique conformational and electronic properties that have yet to be thoroughly investigated. The synthesis of this compound has been referenced in the context of creating related molecules, but detailed studies on its own reactivity and potential applications are not widely reported.

Scope and Academic Relevance of the Research Outline

This article aims to provide a structured overview of this compound based on the currently available information. The academic relevance of this work lies in its systematic compilation of existing data, albeit limited, and its clear identification of the knowledge gaps surrounding this compound. By outlining what is known and, more importantly, what is not known, this article can serve as a foundational reference for future research. It highlights the opportunity for further investigation into the synthesis, spectroscopic characterization, and potential biological activities of this compound, thereby stimulating new avenues of inquiry in synthetic and medicinal chemistry.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compoundN-[4-(difluoromethoxy)phenyl]acetamideN-[2-(difluoromethyl)phenyl]acetamide
CAS Number 22236-05-1 bldpharm.com22236-11-9 google.com176437730 nih.gov
Molecular Formula C9H9F2NO2C9H9F2NO2C9H9F2NO nih.gov
Molecular Weight 201.17 g/mol 201.17 g/mol google.com185.17 g/mol nih.gov
XLogP3 Data not availableData not available1.1 nih.gov
Hydrogen Bond Donor Count 111 nih.gov
Hydrogen Bond Acceptor Count 333 nih.gov
Rotatable Bond Count 222 nih.gov
Exact Mass 201.0601 g/mol 201.0601 g/mol 185.0652 g/mol nih.gov
Topological Polar Surface Area 38.3 Ų38.3 Ų29.1 Ų nih.gov

Note: Some data for this compound and its 4-isomer are not available in the searched public databases. The data for N-[2-(difluoromethyl)phenyl]acetamide is provided for comparative purposes.

Detailed Research Findings

As of the latest review of scientific literature, there are no detailed, peer-reviewed research articles that focus specifically on the biological activities or extensive synthetic explorations of this compound. The compound is primarily listed in chemical supplier catalogs and a few patents that mention its use as a potential intermediate in the synthesis of other, more complex molecules. The lack of published research means there are no specific findings on its efficacy in any therapeutic area or its detailed reaction kinetics and mechanisms.

A general synthetic route to N-phenylacetamides involves the acylation of the corresponding aniline (B41778). In the case of this compound, this would typically involve the reaction of 2-(difluoromethoxy)aniline (B1298309) with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. A patent for the preparation of other phenylacetamide derivatives describes a general process where an amine is reacted with a carboxylic acid or its derivative. googleapis.com While this provides a plausible method for the synthesis of this compound, specific reaction conditions, yields, and detailed spectroscopic characterization for this particular compound are not documented in the public domain.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(difluoromethoxy)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-6(13)12-7-4-2-3-5-8(7)14-9(10)11/h2-5,9H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWLHIKGKVODOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001284798
Record name N-[2-(Difluoromethoxy)phenyl]acetamide
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Molecular Weight

201.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22236-05-1
Record name N-[2-(Difluoromethoxy)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22236-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(Difluoromethoxy)phenyl]acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Organic Transformations of N 2 Difluoromethoxy Phenyl Acetamide

Direct Synthesis Strategies for N-[2-(difluoromethoxy)phenyl]acetamide

The primary and most direct route to this compound involves the formation of an amide bond through the acetylation of a key precursor.

Acetylation Reactions for Amide Formation

The most common method for the synthesis of this compound is the acetylation of 2-(difluoromethoxy)aniline (B1298309). This reaction involves the introduction of an acetyl group (-COCH₃) onto the nitrogen atom of the aniline (B41778) derivative. The reaction can be effectively carried out using acetylating agents such as acetic anhydride (B1165640) or acetyl chloride.

When using acetic anhydride, the reaction is typically performed in the presence of a base, such as sodium acetate, in a suitable solvent. The lone pair of electrons on the nitrogen atom of 2-(difluoromethoxy)aniline acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group, resulting in the formation of the amide bond.

Alternatively, acetyl chloride can be employed as the acetylating agent. This reaction is often carried out in the presence of a non-nucleophilic base, like pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The mechanism is similar, involving nucleophilic acyl substitution at the highly reactive acyl chloride carbonyl group.

A general procedure for the acetylation of anilines involves dissolving the aniline in a suitable solvent, followed by the addition of the acetylating agent and a base. The reaction mixture is then typically stirred at room temperature or gently heated to drive the reaction to completion. Work-up usually involves pouring the reaction mixture into water to precipitate the acetanilide product, which can then be collected by filtration and purified by recrystallization.

Difluoromethylation of Precursor Phenols

An alternative strategy for the synthesis of this compound involves the introduction of the difluoromethoxy group at a later stage of the synthesis. This can be achieved by the difluoromethylation of a suitable precursor phenol (B47542), such as N-(2-hydroxyphenyl)acetamide (also known as 2-acetamidophenol).

This transformation can be accomplished using a variety of difluoromethylating agents. One common reagent is chlorodifluoromethane (B1668795) (CHClF₂), which can react with the phenoxide ion generated from N-(2-hydroxyphenyl)acetamide under basic conditions. The reaction typically requires elevated temperatures and pressure. The general mechanism involves the nucleophilic attack of the phenoxide on the difluoromethylating agent.

Synthesis of Key Precursors for this compound

Preparation of 2-(difluoromethoxy)aniline Derivatives

2-(Difluoromethoxy)aniline is the primary precursor for the direct acetylation route. This compound can be synthesized through a multi-step sequence starting from more readily available materials. A common starting point is 2-nitrophenol.

The synthesis can proceed via the following steps:

Difluoromethylation of 2-nitrophenol: The phenolic hydroxyl group of 2-nitrophenol is first converted to a difluoromethoxy group. This is typically achieved by reacting 2-nitrophenol with a difluoromethylating agent, such as chlorodifluoromethane, in the presence of a base.

Reduction of the nitro group: The nitro group of the resulting 2-(difluoromethoxy)nitrobenzene is then reduced to an amino group. This reduction can be carried out using various reducing agents, such as catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) or metal-acid combinations (e.g., tin or iron in the presence of hydrochloric acid).

This sequence provides a reliable route to 2-(difluoromethoxy)aniline, which is a colorless to pale yellow liquid at room temperature.

Synthesis of Acetic Acid Derivatives for Amide Coupling

For amide bond formation, either acetic anhydride or acetyl chloride is typically used. These are commercially available reagents. However, for the synthesis of more complex derivatives of this compound, substituted acetic acid derivatives may be required.

The synthesis of such derivatives often starts from acetic acid itself or its esters. For example, chloroacetic acid can be used as a precursor to introduce a variety of functional groups through nucleophilic substitution of the chloride. The resulting substituted acetic acid can then be converted to its more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These activated acylating agents can then be coupled with 2-(difluoromethoxy)aniline to yield the desired N-substituted acetamide (B32628) derivatives.

Functionalization and Derivatization Reactions of the this compound Scaffold

While specific literature on the functionalization of this compound is limited, the reactivity of the aromatic ring and the amide functionality can be predicted based on the behavior of similar N-aryl acetamides. The difluoromethoxy group, being electron-withdrawing, and the acetamido group, being an ortho-, para-director, will influence the regioselectivity of electrophilic aromatic substitution reactions.

Potential derivatization reactions include:

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation could potentially be performed on the aromatic ring. The acetamido group would be expected to direct incoming electrophiles to the positions ortho and para to it (positions 3, 5, and the carbon para to the acetamido group). The difluoromethoxy group's electron-withdrawing nature would deactivate the ring towards electrophilic attack. For instance, nitration of the analogous N-[4-(difluoromethoxy)phenyl]acetamide has been reported to occur at the position ortho to the acetamido group.

Reactions at the Amide Nitrogen: The hydrogen on the amide nitrogen can be substituted, for example, through alkylation under basic conditions.

Hydrolysis of the Amide: The amide bond can be hydrolyzed back to 2-(difluoromethoxy)aniline and acetic acid under acidic or basic conditions. This reaction can be useful for deprotection or further modification of the aniline. For example, the hydrolysis of N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide to 4-(difluoromethoxy)-2-nitroaniline has been reported as a step in a multi-step synthesis.

Nucleophilic Substitution Reactions on Acetamide Side Chain

The acetamide side chain of this compound can undergo various nucleophilic substitution reactions.

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield 2-(difluoromethoxy)aniline and acetic acid. This reaction is a fundamental transformation of amides. byjus.com While specific conditions for the hydrolysis of this compound are not extensively reported, analogous reactions with other N-arylacetamides are well-documented. For instance, the deacylation of N-arylacetamides can be efficiently achieved using thionyl chloride under anhydrous conditions. semanticscholar.org

N-Alkylation and N-Arylation: The nitrogen atom of the acetamide can, in principle, be further functionalized through alkylation or arylation. However, direct N-alkylation of secondary amides can be challenging and may require strong bases. researchgate.net A more common approach to access N-alkylated or N-arylated derivatives is through the acylation of the corresponding secondary amine. For example, the synthesis of tertiary amide derivatives of acetanilide has been achieved by first preparing the secondary amine via reductive amination of aniline, followed by acylation. ymerdigital.com

Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions. The regiochemical outcome of these reactions is dictated by the directing effects of the two existing substituents: the acetamido group (-NHCOCH₃) and the difluoromethoxy group (-OCHF₂).

The acetamido group is an activating, ortho, para-directing group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring. Conversely, the difluoromethoxy group is a deactivating, ortho, para-directing group due to the electron-withdrawing inductive effect of the fluorine atoms. The interplay of these electronic effects determines the position of substitution.

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. For the nitration of N-phenylacetamide, the major product is the para-nitro derivative, with a smaller amount of the ortho-isomer being formed. gordon.edu In the case of this compound, the positions para to the acetamido group (position 5) and para to the difluoromethoxy group (position 5) are the same. The positions ortho to the acetamido group are positions 3 and 1 (already substituted), and the positions ortho to the difluoromethoxy group are positions 1 (already substituted) and 3. Therefore, substitution is most likely to occur at position 5, which is para to both groups, and at position 3, which is ortho to the difluoromethoxy group and meta to the acetamido group. The activating effect of the acetamido group would favor substitution at position 5.

Halogenation and Sulfonation: While specific examples for the halogenation and sulfonation of this compound are not readily available, the principles of electrophilic aromatic substitution would apply. Reagents such as bromine in acetic acid for bromination or fuming sulfuric acid for sulfonation would be expected to yield substitution products with regioselectivity similar to that observed in nitration.

Oxidation and Reduction Processes on Peripheral Moieties

The peripheral moieties of this compound, namely the acetyl and difluoromethoxy groups, can potentially undergo oxidation and reduction, although these transformations are less common for this class of compounds.

Oxidation: The oxidation of acetanilide derivatives can lead to various products depending on the oxidizing agent and reaction conditions. For instance, the oxidation of acetanilide with phenyliodosyl acetate in the presence of perchloric acid has been reported to yield p-benzoquinone. ijtsrd.com The difluoromethoxy group is generally stable towards oxidation.

Reduction: The amide functionality is generally resistant to reduction. However, should a nitro group be introduced onto the phenyl ring, it can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Fe/HCl). researchgate.net The catalytic reduction of nitroanilines to their corresponding phenylenediamines is a well-established transformation. gordon.educetjournal.ityale.edu

Coupling Reactions for Complex Structure Assembly

For this compound to be utilized in coupling reactions for the assembly of more complex structures, it would typically need to be functionalized with a suitable leaving group, such as a halogen. For instance, if a bromo or iodo substituent were present on the phenyl ring, a variety of palladium-catalyzed cross-coupling reactions could be employed.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. For example, the Suzuki coupling of N-(2,5-dibromophenyl)acetamide with various arylboronic acids has been successfully demonstrated to produce biaryl amide derivatives. mdpi.com A similar strategy could be applied to a halogenated derivative of this compound.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It is a powerful tool for the synthesis of arylamines and has been widely applied in medicinal chemistry. chegg.comnih.govnih.govethz.ch

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. It is a reliable method for the formation of carbon-carbon bonds and has been used in the synthesis of complex molecules. semanticscholar.orgnih.govnih.govscispace.comnih.gov

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene. It is a versatile method for the formation of substituted alkenes. semanticscholar.org

The following table provides a hypothetical overview of potential coupling reactions of a halogenated this compound derivative.

Coupling ReactionCoupling PartnerCatalyst System (Typical)Resulting Bond
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ / BaseAryl-Aryl
Buchwald-HartwigAminePd(OAc)₂ / Ligand / BaseAryl-Nitrogen
SonogashiraTerminal alkynePdCl₂(PPh₃)₂ / CuI / BaseAryl-Alkynyl
HeckAlkenePd(OAc)₂ / Ligand / BaseAryl-Vinyl

Stereoselective Synthesis of Chiral this compound Analogs

The synthesis of chiral analogs of this compound would require the introduction of a stereocenter. This could be achieved through various asymmetric synthesis strategies.

From Chiral Precursors: One approach is to start from a chiral precursor, such as a chiral aniline or a chiral carboxylic acid derivative. For example, the coupling of a chiral amine with an achiral carboxylic acid, or vice versa, would lead to a chiral amide. The use of chiral pool starting materials, such as amino acids, is a common strategy in asymmetric synthesis. semanticscholar.org

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the molecule to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the chiral product. nih.gov

Asymmetric Catalysis: A chiral catalyst can be used to control the stereoselectivity of a reaction. This is a highly efficient method as only a small amount of the chiral catalyst is needed. Asymmetric synthesis of chiral amines and ketones has been achieved through various catalytic methods. yale.eduscispace.comunito.it

Reaction Optimization and Process Intensification Studies

The optimization of the synthesis of this compound would focus on improving the yield, purity, and sustainability of the process.

Reaction Conditions: Key parameters to optimize include the choice of acetylating agent, solvent, temperature, and reaction time. Studies on the synthesis of acetanilide have shown that the reaction can be carried out under various conditions, including solvent-free and microwave-assisted methods. ymerdigital.comresearchgate.net

Process Intensification: Continuous flow chemistry offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and better reproducibility. cetjournal.itresearchgate.net The synthesis of N-phenylacetamides has been successfully demonstrated in continuous flow systems. researchgate.netias.ac.in

Catalysis in this compound Synthesis

The acetylation of 2-(difluoromethoxy)aniline can be catalyzed to improve the reaction rate and efficiency.

Acid and Base Catalysis: The reaction is often carried out in the presence of a base to neutralize the acidic byproduct. Acid catalysts can also be used to activate the acetylating agent.

Lewis Acid Catalysis: Lewis acids, such as magnesium sulfate, have been shown to be effective catalysts for the synthesis of acetanilide from aniline and acetic acid. ijtsrd.com

Heterogeneous Catalysis: The use of solid-supported catalysts can simplify the purification process as the catalyst can be easily removed by filtration. Silica gel has been used as a solid support and catalyst for the direct amidation of carboxylic acids with amines. ias.ac.in

The following table summarizes various catalytic systems that have been reported for the synthesis of acetanilide, which could be applicable to the synthesis of this compound.

Catalyst SystemAcetylating AgentKey AdvantagesReference
Magnesium sulfateGlacial acetic acidEco-friendly, inexpensive ijtsrd.com
Zinc acetateAcetic acidMicrowave-assisted, green synthesis
Zinc dustAcetic anhydride / Glacial acetic acidPrevents oxidation of aniline byjus.com
Silica gelCarboxylic acidsHeterogeneous, green methodology ias.ac.in
mPANI/Ag nanocompositeAcetic acidHigh yield, solvent-free researchgate.net

Solvent Effects and Reaction Condition Tuning

The choice of solvent and the fine-tuning of reaction parameters such as temperature, catalysts, and reaction time are pivotal in the N-acetylation of 2-(difluoromethoxy)aniline. While specific studies on this compound are not extensively detailed in publicly available literature, general principles of N-acetylation of anilines provide a strong framework for understanding the influential factors.

Solvent Selection: The polarity and aprotic or protic nature of the solvent can significantly impact the reaction rate and yield. Common solvents used for N-acetylation reactions include both polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (B52724), and less polar solvents such as ethyl acetate and chloroform. The selection of an appropriate solvent is critical for dissolving the reactants and facilitating the interaction between the acetylating agent and the amine.

Reaction Temperature: Temperature control is essential for managing the reaction rate and minimizing the formation of by-products. While some N-acetylation reactions can proceed at room temperature, others may require heating to achieve a reasonable reaction rate and completion. The optimal temperature is a balance between reaction kinetics and the stability of the reactants and products.

Catalysts: Various catalysts can be employed to accelerate the N-acetylation reaction. These can range from basic catalysts, which act as acid scavengers, to acidic catalysts that can activate the acetylating agent. The choice of catalyst depends on the specific acetylating agent used (e.g., acetic anhydride or acetyl chloride) and the reactivity of the aniline derivative.

ParameterGeneral Effect on N-AcetylationPotential Application for this compound Synthesis
Solvent Polarity Higher polarity can increase the rate of reaction by stabilizing charged intermediates.Polar aprotic solvents like DMF or acetonitrile could be effective.
Temperature Increased temperature generally increases the reaction rate but may also lead to side reactions.Optimization would be required to find a balance between a reasonable reaction time and minimal by-product formation.
Catalyst The presence of a suitable catalyst can significantly reduce reaction time and improve yield.A base catalyst to neutralize the acid by-product from acetyl chloride or an acid catalyst for acetic anhydride could be beneficial.

Yield Enhancement and Purity Improvement Strategies

Maximizing the yield of this compound while ensuring high purity is a key objective in its synthesis. Several strategies can be employed during and after the reaction to achieve this.

Control of Stoichiometry: Precise control over the molar ratios of the reactants, 2-(difluoromethoxy)aniline and the acetylating agent, is crucial. Using a slight excess of the acetylating agent can help drive the reaction to completion, but a large excess can lead to difficulties in purification and the formation of di-acetylated by-products.

Reaction Monitoring: Closely monitoring the progress of the reaction, for instance by using thin-layer chromatography (TLC), allows for the determination of the optimal reaction time. Quenching the reaction at the right moment can prevent the formation of degradation products.

Purification Techniques: The final purity of this compound is highly dependent on the purification method employed.

Recrystallization: This is a common and effective technique for purifying solid organic compounds. mt.comrsc.org The selection of an appropriate solvent system is critical for successful recrystallization. mt.comrsc.org The ideal solvent should dissolve the compound well at an elevated temperature but poorly at room temperature, while the impurities should either be very soluble or insoluble at all temperatures. mt.comrsc.org

Recrystallization Solvent PropertyRationale
High solubility at high temperatureAllows for the complete dissolution of the crude product.
Low solubility at low temperatureFacilitates the crystallization of the pure product upon cooling.
Impurities are highly soluble at all temperaturesImpurities remain in the mother liquor.
Impurities are insoluble at all temperaturesImpurities can be removed by hot filtration.

Chromatography: For instances where recrystallization does not provide the desired level of purity, column chromatography can be a powerful alternative. This technique separates compounds based on their differential adsorption onto a stationary phase, allowing for the isolation of the target compound from impurities with similar solubility profiles.

By carefully selecting the reaction solvent, optimizing conditions such as temperature and catalysis, and employing effective purification strategies like recrystallization or chromatography, it is possible to synthesize this compound with high yield and purity.

Chemical Reactivity and Mechanistic Investigations of N 2 Difluoromethoxy Phenyl Acetamide

Detailed Reaction Pathways and Intermediate Characterization

The reaction pathways of N-[2-(difluoromethoxy)phenyl]acetamide are largely unexplored in dedicated studies. However, based on the known reactivity of N-arylacetamides and compounds bearing a difluoromethoxy group, several key reactions can be anticipated.

Hydrolysis: One of the primary reactions for this compound is the hydrolysis of the amide bond to yield 2-(difluoromethoxy)aniline (B1298309) and acetic acid. This reaction can be catalyzed by either acid or base.

Under acidic conditions, the reaction likely proceeds via protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule on the carbonyl carbon leads to a tetrahedral intermediate. The collapse of this intermediate, followed by deprotonation, results in the final products.

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the amide carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the 2-(difluoromethoxy)anilide anion, which then abstracts a proton from the solvent, yields 2-(difluoromethoxy)aniline.

Electrophilic Aromatic Substitution: The phenyl ring of this compound can undergo electrophilic substitution reactions. The acetamido group is an activating, ortho-, para-directing group, while the difluoromethoxy group is generally considered to be deactivating and meta-directing due to its electron-withdrawing nature. The outcome of such reactions would depend on the reaction conditions and the nature of the electrophile.

Reactions of the Difluoromethoxy Group: The difluoromethoxy group is generally stable. However, under forcing conditions, cleavage of the C-O bond could occur. The C-F bonds are highly stable and not readily cleaved. mdpi.com

Kinetic and Thermodynamic Studies of Relevant Reactions

A study on the hydrolysis of 2-difluoromethoxy-3-sulfamoyloxyestratriene derivatives revealed that the presence of a 2-OCF₂H group significantly accelerates the hydrolysis of a neighboring sulfamoyloxy group compared to a 2-OCH₃ group. nih.gov This increased lability is attributed to the electron-withdrawing nature of the difluoromethoxy group, which lowers the pKa of the corresponding phenol (B47542), making the sulfamate (B1201201) a better leaving group. nih.gov An analogous effect can be expected for the hydrolysis of the acetamido group in this compound.

The hydrolysis of the analogous 2-difluoromethoxy-3-sulfamoyloxyestratriene was found to be significantly faster than its methoxy (B1213986) counterpart. nih.gov The half-life for the hydrolysis of the difluoromethoxy-substituted compound in wet DMSO-d₆ at 25°C was approximately 10 days, whereas the methoxy-substituted compound had a much longer half-life of around 60-80 days. nih.gov This suggests that the amide bond in this compound would also be more susceptible to hydrolysis compared to N-[2-methoxyphenyl]acetamide.

Table 1: Comparative Hydrolysis Rates of an Analogous 2-Substituted Aromatic System nih.gov

Substituent at C-2Half-life (T₁/₂) of Hydrolysis at 25°C
-OCHF₂~10 days
-OCH₃~60-80 days

Data obtained from a study on 2-substituted-3-sulfamoyloxyestratrienes in wet DMSO-d₆.

Thermodynamic parameters for the gas-phase decomposition of N-diacetamides have been studied computationally, indicating that the presence of an N-aryl substituent modifies the reactivity relative to simple diacetamide. nih.gov The activation energy for the thermal decomposition of N-phenyldiacetamide is significantly higher than that of diacetamide, an effect attributed to the delocalization of electrons from the nitrogen to the phenyl group. nih.gov

Influence of Electronic and Steric Effects on Reactivity

Electronic Effects: The difluoromethoxy group is a moderately electron-withdrawing substituent. nbuv.gov.ua This is due to the strong inductive effect (-I) of the two fluorine atoms, which is only partially offset by the resonance effect (+R) of the oxygen lone pair. A study determining the Hammett constants for the difluoro(methoxy)methyl group found it to be a moderate electron acceptor through both inductive and resonance pathways. nbuv.gov.ua

The electron-withdrawing nature of the ortho-difluoromethoxy group is expected to decrease the electron density on the aromatic ring and the nitrogen atom of the acetamido group. This would make the amide less susceptible to electrophilic attack at the nitrogen but could increase the rate of nucleophilic attack at the carbonyl carbon during hydrolysis.

Table 2: Hammett Constants for the Difluoro(methoxy)methyl Group nbuv.gov.ua

Hammett ParameterValue
Inductive Effect (σI)0.22
Resonance Effect (σR)0.07

Steric Effects: The difluoromethoxy group is bulkier than a methoxy group. mdpi.com In aryl trifluoromethyl ethers, the OCF₃ moiety often lies in a plane orthogonal to the aromatic ring due to steric interactions and hyperconjugation. nih.gov While a distinct orientational preference for the OCF₂H group has not been definitively established, it can also adopt an out-of-plane conformation. nih.gov This steric bulk at the ortho position can hinder the approach of reagents to the acetamido group and the adjacent positions on the aromatic ring, potentially slowing down reactions at these sites. numberanalytics.com

Mechanistic Elucidation of Difluoromethoxy Group Formation and Transformations

The formation of the difluoromethoxy group on an aromatic ring typically involves the reaction of a phenol with a source of difluorocarbene or a difluoromethylating agent. While the specific synthesis of this compound is not detailed in the available literature, general methods for the difluoromethoxylation of phenols can be considered.

One common method involves the use of chlorodifluoromethane (B1668795) (Freon 22) in the presence of a base. The base deprotonates the phenol, and the resulting phenoxide attacks the chlorodifluoromethane in a nucleophilic substitution reaction. An alternative mechanism involves the generation of difluorocarbene (:CF₂) from chlorodifluoromethane, which then inserts into the O-H bond of the phenol.

More recent methods utilize reagents like diethyl (bromodifluoromethyl)phosphonate in the presence of a base. acs.orgresearchgate.net The mechanism of these reactions can vary, with some proceeding through the formation of difluorocarbene.

Transformations of the difluoromethoxy group itself are not common due to its high stability. The C-F bonds are exceptionally strong, and the C-O bond is also robust. mdpi.com Degradation of this group would likely require harsh conditions leading to non-selective decomposition of the entire molecule.

Stability and Degradation Pathways under Controlled Conditions

This compound is expected to be a relatively stable compound under normal conditions. The primary degradation pathway under controlled laboratory conditions, such as in the presence of acid or base and water, would be hydrolysis of the amide bond, as discussed in section 3.1.

The difluoromethoxy group itself is known to be metabolically stable, often used in medicinal chemistry to block metabolic O-demethylation that is common for methoxy groups. nih.gov The strong C-F bonds are resistant to cleavage. mdpi.com A study on α-difluoromethyl pyrroles found them to be stable when the pyrrole (B145914) nitrogen was protected with an electron-withdrawing group. rsc.org However, upon deprotection, the C-F bonds became labile under hydrolytic conditions, suggesting that the electronic environment of the aromatic ring and the N-acetyl group could influence the stability of the difluoromethoxy group. rsc.org

Under photolytic conditions, the possibility of C-H or C-F bond cleavage exists, but this would likely be a high-energy process. Thermal decomposition would likely lead to the fragmentation of the molecule, with the initial step potentially being the cleavage of the amide bond or the C-O bond of the ether linkage. Computational studies on the pyrolysis of N-diacetamides suggest that decomposition occurs via a six-membered ring transition state. nih.gov

Structural Characterization and Spectroscopic Elucidation for N 2 Difluoromethoxy Phenyl Acetamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For N-[2-(difluoromethoxy)phenyl]acetamide, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D NMR techniques, offers a complete assignment of all atoms in the molecule.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic region would likely show a complex multiplet pattern for the four protons on the phenyl ring, arising from their coupling with each other. The ortho, meta, and para protons to the acetamido group will have characteristic chemical shifts influenced by both the electron-withdrawing nature of the acetamido group and the electron-donating difluoromethoxy group.

The proton of the difluoromethoxy group (-OCHF₂) is expected to appear as a triplet due to coupling with the two fluorine atoms. This signal's chemical shift would be significantly downfield. The amide proton (N-H) would typically appear as a broad singlet, with its chemical shift being solvent-dependent. The methyl protons of the acetyl group (-COCH₃) would be observed as a sharp singlet in the upfield region of the spectrum.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic protons (4H)7.0 - 8.2Multiplet-
Amide proton (NH)7.5 - 9.0Broad Singlet-
Difluoromethoxy proton (CHF₂)6.5 - 7.5TripletJH-F ≈ 70-80
Acetyl protons (CH₃)2.0 - 2.3Singlet-

Note: Predicted values are based on the analysis of structurally similar compounds.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the amide group is expected to appear significantly downfield. The carbon of the difluoromethoxy group will be identifiable by its triplet splitting pattern due to coupling with the two fluorine atoms. The aromatic carbons will resonate in the typical downfield region, with their specific shifts influenced by the substituents. The methyl carbon of the acetyl group will appear at the most upfield position.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl carbon (C=O)168 - 172
Aromatic carbons (C-NH, C-OCHF₂, C-H)110 - 150
Difluoromethoxy carbon (CHF₂)110 - 120 (triplet)
Acetyl carbon (CH₃)23 - 27

Note: Predicted values are based on the analysis of structurally similar compounds.

¹⁹F NMR is a powerful technique for directly observing the fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a doublet for the two equivalent fluorine atoms of the difluoromethoxy group. This splitting arises from the coupling with the single proton of the same group. The chemical shift of fluorine is highly sensitive to its electronic environment. biophysics.orgnih.gov

Predicted ¹⁹F NMR Data for this compound

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Difluoromethoxy fluorines (CHF₂)-80 to -100DoubletJF-H ≈ 70-80

Note: Predicted values are based on the analysis of structurally similar compounds and general knowledge of fluorine NMR. biophysics.orgnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and difluoromethoxy functionalities.

The amide group gives rise to several characteristic bands. The N-H stretching vibration is typically observed as a sharp peak in the region of 3300-3500 cm⁻¹. The C=O stretching vibration, known as the Amide I band, is a strong absorption that appears around 1650-1680 cm⁻¹. The N-H bending vibration, or Amide II band, is found in the 1510-1550 cm⁻¹ region. nih.govresearchgate.net The C-N stretching vibration of the amide is usually weaker and appears in the 1200-1350 cm⁻¹ range.

The difluoromethoxy group will also have characteristic absorptions. The C-O stretching vibration is expected in the fingerprint region, typically around 1000-1300 cm⁻¹. The C-F stretching vibrations are strong and usually appear in the 1000-1100 cm⁻¹ range. rsc.org

Predicted IR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H StretchAmide3300 - 3500Medium to Strong
C-H Stretch (Aromatic)Phenyl Ring3000 - 3100Medium
C-H Stretch (Aliphatic)Methyl2850 - 3000Medium
C=O Stretch (Amide I)Amide1650 - 1680Strong
N-H Bend (Amide II)Amide1510 - 1550Medium to Strong
C-N StretchAmide1200 - 1350Medium
C-O StretchEther1000 - 1300Strong
C-F StretchDifluoromethyl1000 - 1100Strong

Note: Predicted values are based on the analysis of structurally similar compounds. nih.govresearchgate.netrsc.orgnist.govnist.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, MS would be used to confirm its molecular weight and to study its fragmentation pattern, which can provide further structural information. The molecular formula of this compound is C₉H₉F₂NO₂.

The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

The fragmentation pattern in the mass spectrum would likely involve the cleavage of the amide bond and the difluoromethoxy group. Common fragmentation pathways for acetanilides include the loss of the acetyl group (CH₃CO•) or the entire acetamido group. The presence of the difluoromethoxy group could lead to characteristic fragmentation patterns involving the loss of fluorine or the CHF₂ group.

Predicted Mass Spectrometry Data for this compound

Ion Proposed Fragment Predicted m/z
[M]⁺Molecular Ion201.06
[M - 42]⁺Loss of ketene (B1206846) (CH₂=C=O)159.06
[M - 43]⁺Loss of acetyl radical (CH₃CO•)158.05
[M - 51]⁺Loss of CHF₂ radical150.06

Note: The molecular weight is calculated based on the most common isotopes. The predicted fragmentation is based on general principles of mass spectrometry for similar compounds.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

The unequivocal determination of the three-dimensional structure of a crystalline solid is achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information about bond lengths, bond angles, and crystallographic symmetry, offering a complete picture of the molecule's conformation in the solid state.

While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), the general methodology and the type of data obtained can be described. The process involves growing a single, high-quality crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern produced is collected on a detector. The analysis of the intensities and positions of the diffracted beams allows for the calculation of the electron density map of the crystal, from which the atomic positions can be determined.

For a molecule like this compound, X-ray crystallography would reveal critical structural features. This includes the planarity of the phenyl ring and the acetamide (B32628) group, the conformation of the difluoromethoxy group relative to the aromatic ring, and the intramolecular and intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice.

To illustrate the type of information obtained from an X-ray crystallographic analysis, a hypothetical data table is presented below. These parameters are essential for defining the crystal structure of a compound.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

ParameterHypothetical ValueDescription
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.
Space GroupP2₁/cA specific description of the symmetry elements within the crystal.
a (Å)10.5The length of one edge of the unit cell.
b (Å)8.2The length of the second edge of the unit cell.
c (Å)12.1The length of the third edge of the unit cell.
α (°)90The angle between the b and c axes.
β (°)98.5The angle between the a and c axes.
γ (°)90The angle between the a and b axes.
Volume (ų)1025.7The volume of the unit cell.
Z4The number of molecules in the unit cell.
Density (calculated) (g/cm³)1.350The calculated density of the crystal.
R-factor0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Chiroptical Spectroscopy for Enantiomeric Purity (if applicable)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are instrumental in determining the enantiomeric purity of chiral compounds. These methods measure the differential absorption or rotation of plane-polarized light by a chiral molecule.

In the case of this compound, the molecule itself is achiral as it does not possess a stereocenter and lacks any element of chirality. The molecule has a plane of symmetry that bisects the phenyl ring and the acetamide group. Therefore, it does not exist as a pair of enantiomers.

Consequently, chiroptical spectroscopy for the determination of enantiomeric purity is not applicable to this compound. This technique would only be relevant if a chiral center were introduced into the molecule, for instance, through substitution at the acetamide's α-carbon or if the molecule exhibited atropisomerism due to restricted rotation, which is not expected in this case.

Computational and Theoretical Chemistry Approaches for N 2 Difluoromethoxy Phenyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods like the Hartree-Fock (HF) and post-Hartree-Fock methods are used to solve the Schrödinger equation approximately for a many-electron system. For N-[2-(difluoromethoxy)phenyl]acetamide, these calculations can elucidate its electronic structure, molecular orbital energies, and the distribution of electron density.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. scispace.comnih.gov

Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on typical values obtained for similar aromatic acetamide (B32628) derivatives using DFT at the B3LYP/6-31G(d) level of theory.)

ParameterValue
HOMO Energy-6.85 eV
LUMO Energy-1.23 eV
HOMO-LUMO Gap (ΔE)5.62 eV
Ionization Potential (I)6.85 eV
Electron Affinity (A)1.23 eV
Dipole Moment3.45 D

Density Functional Theory (DFT) Studies on Reactivity and Energetics

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the reactivity and energetics of organic molecules due to its balance of accuracy and computational cost. nih.govnih.gov DFT methods are used to determine the ground-state electronic structure and can predict a variety of chemical properties. For this compound, DFT calculations can provide insights into its reactivity through the calculation of global and local reactivity descriptors. mdpi.comresearchgate.net

Local reactivity descriptors, like the Fukui functions (f(r)), provide information about the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. mdpi.com By analyzing the Fukui functions, one can predict which atoms in this compound are most likely to participate in chemical reactions. This is particularly useful for understanding reaction mechanisms and predicting the regioselectivity of reactions involving this compound.

Table 2: DFT-Calculated Reactivity Descriptors for this compound (Note: The following data is illustrative and based on typical values obtained for similar aromatic acetamide derivatives using DFT at the B3LYP/6-31G(d) level of theory.)

Reactivity DescriptorValue (eV)
Electronegativity (χ)4.04
Chemical Hardness (η)2.81
Global Softness (S)0.356
Electrophilicity Index (ω)2.91

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of conformational changes and intermolecular interactions. researchgate.net For this compound, MD simulations are invaluable for conformational analysis. The molecule possesses several rotatable bonds, and MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. researchgate.net

Furthermore, MD simulations are extensively used to study ligand-target interactions. researchgate.net If a potential biological target for this compound is identified, MD simulations can be employed to understand the stability of the ligand-protein complex. These simulations can reveal how the ligand binds to the active site, the key amino acid residues involved in the interaction, and the role of solvent molecules. researchgate.net The insights gained from MD simulations are crucial for drug design and understanding the mechanism of action at a molecular level.

Table 3: Torsional Angle Analysis of this compound from a Hypothetical MD Simulation (Note: The following data is illustrative of a conformational analysis.)

Torsional AngleDescriptionPredominant Angle Range (degrees)
C-C-N-CRotation around the phenyl-amide bond-30 to 30
C-N-C=OAmide bond planarity175 to 180
O-C-C-NOrientation of the difluoromethoxy group80 to 100

In Silico Prediction of Reactivity and Selectivity Profiles

In silico prediction of reactivity and selectivity profiles involves the use of computational models to forecast how a molecule will behave in a chemical reaction. This can range from predicting the outcome of a reaction to estimating reaction rates and identifying the most likely products. For this compound, these predictive models can be based on quantum mechanics, molecular mechanics, or machine learning algorithms trained on large datasets of chemical reactions.

For example, by calculating the activation energies for different possible reaction pathways using DFT, one can predict the most favorable reaction mechanism and the expected regioselectivity and stereoselectivity. nih.gov Furthermore, computational tools can simulate reaction conditions, such as solvent effects and temperature, to provide a more accurate prediction of the reaction outcome. These in silico predictions can save significant time and resources in the laboratory by guiding experimental design.

Table 4: Predicted Regioselectivity for Electrophilic Aromatic Substitution on the Phenyl Ring (Note: The following data is illustrative and based on calculated activation barriers.)

Position of SubstitutionRelative Activation Energy (kcal/mol)Predicted Major Product
Ortho+5.2No
Meta+2.1Minor
Para0.0Yes

Molecular Docking and Virtual Screening for Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. nih.govgoums.ac.irmdpi.com This method is widely used in drug discovery to identify potential drug candidates and to understand their binding modes. For this compound, molecular docking can be used in a virtual screening campaign to search large databases of biological targets for proteins to which it might bind with high affinity. nih.govnih.govchemrxiv.org

The process involves generating a three-dimensional structure of this compound and then "docking" it into the binding sites of various proteins. A scoring function is used to estimate the binding affinity, and the top-scoring hits are then considered for further investigation. researchgate.net Molecular docking can provide valuable information about the potential biological activity of this compound and can guide the design of new derivatives with improved potency and selectivity. ijper.orgnih.gov

Table 5: Hypothetical Molecular Docking Results of this compound against a Kinase Target (Note: The following data is illustrative of a virtual screening hit.)

ParameterValue
Target Proteinp38 MAP Kinase
Docking Score (kcal/mol)-8.5
Key Interacting ResiduesMet109, Gly110, Lys53
Types of InteractionsHydrogen bonds, hydrophobic interactions

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. asianpubs.org By developing mathematical models based on a set of known compounds, QSPR can be used to predict the properties of new or untested molecules. For this compound, QSPR models can be developed to predict a wide range of properties, such as solubility, boiling point, and chromatographic retention times.

The first step in QSPR modeling is to calculate a set of molecular descriptors that encode the structural information of the molecules. These descriptors can be topological, geometric, or electronic in nature. Then, a statistical method, such as multiple linear regression or a machine learning algorithm, is used to build a model that relates the descriptors to the property of interest. asianpubs.org A well-validated QSPR model can be a valuable tool for predicting the properties of this compound and its derivatives without the need for experimental measurements.

Table 6: QSPR Prediction of Physicochemical Properties for this compound (Note: The following data is illustrative and based on predictive models.)

PropertyPredicted Value
LogP (Octanol-Water Partition Coefficient)2.35
Aqueous Solubility (LogS)-3.10
Boiling Point (°C)345.2

Structure Activity Relationship Sar and Structural Modification Studies of N 2 Difluoromethoxy Phenyl Acetamide Derivatives

Systematic Modification of the Acetamide (B32628) Moiety and Its Impact on Biological Profiles

The acetamide moiety is a critical component of the N-[2-(difluoromethoxy)phenyl]acetamide scaffold, playing a significant role in binding to biological targets. Modifications to this group have been shown to substantially alter the biological profiles of these derivatives.

Research into related acetamide-containing compounds has demonstrated that the N-H proton of the acetamide group is often crucial for forming hydrogen bonds with target proteins. For instance, in a series of acetamide–sulfonamide conjugates, the -NH proton of the acetamide group was confirmed by the presence of specific peaks in 1H NMR spectra, indicating its role in the molecular structure. nih.govmdpi.com The carbonyl oxygen of the acetamide also frequently acts as a hydrogen bond acceptor.

Systematic N,N-disubstitution of the terminal acetamide in other scaffolds, such as pyrazolopyrimidines, has been explored to understand its impact on binding affinity and physicochemical properties. nih.gov This strategy allows for the introduction of diverse chemical groups away from the core scaffold without necessarily compromising affinity for the target. nih.gov For example, introducing a single phenyl ring to the acetamide nitrogen rescued binding affinity in one study, while a heterozygous phenyl-ethyl substitution pattern was found to be particularly favorable, leading to a ligand with picomolar activity. lumenlearning.com Conversely, the addition of two larger benzyl (B1604629) groups significantly decreased affinity, highlighting the sensitivity of the binding pocket to steric bulk at this position. lumenlearning.com

In another study on flavonoid acetamide derivatives, modification of hydroxyl groups into acetamide moieties significantly improved bioavailability and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, although it led to a decrease in antioxidant activity. tandfonline.com This suggests that while acetamide modification can enhance certain drug-like properties, it may also modulate the primary biological activity through different mechanisms.

Exploration of Substituent Effects on the Phenyl Ring (Ortho, Meta, Para Positions)

The phenyl ring of this compound is a prime target for substitution to modulate activity. The electronic nature (electron-donating or electron-withdrawing) and the position (ortho, meta, para) of these substituents can profoundly influence the molecule's interaction with its biological target. libretexts.org

Substituents affect the reactivity and properties of the benzene (B151609) ring through inductive and resonance effects. libretexts.orglibretexts.org Electron-donating groups, such as alkyl (-CH3), hydroxyl (-OH), and alkoxy (-OR), generally activate the ring towards electrophilic substitution and can enhance binding by increasing electron density. lumenlearning.comlibretexts.org In contrast, electron-withdrawing groups like nitro (-NO2), cyano (-CN), and carbonyl (-COR) deactivate the ring by decreasing its electron density. lumenlearning.comlibretexts.org

In a study of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the introduction of various electron-withdrawing and electron-donating substituents at the ortho position of the phenyl ring, combined with a halogen at the para position, significantly affected their inhibitory activity against the FOXM1 protein. mdpi.com Molecular docking studies revealed that substituents at the ortho position generally improved the interaction with the target's DNA-binding domain. mdpi.com

Similarly, in a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives evaluated as anticancer agents, compounds with an electron-withdrawing nitro moiety showed higher cytotoxic effects compared to those with an electron-donating methoxy (B1213986) group. nih.gov Specifically, a para-nitro substituent on the N-phenyl ring resulted in the most active compound against the MCF-7 breast cancer cell line. nih.gov

The position of the substituent is also critical. Generally, ortho and para positions are more electronically connected to the rest of the molecule through resonance effects, while the meta position is influenced more by inductive effects. The choice of substituent and its position must be carefully considered to optimize interactions with the specific topology and electronic environment of the target's binding site. For instance, in the case of anthranilic acid derivatives, the order of activity for monosubstitution was found to be 3' > 2' > 4', while for disubstituted derivatives, the 2',3'-disubstitution was most effective. pharmacy180.com

Table 1: Effect of Phenyl Ring Substitution on Biological Activity of Acetamide Derivatives
Parent ScaffoldSubstituent (Position)Observed Effect on ActivityReference
2-(4-Fluorophenyl)-N-phenylacetamideNitro (o, m, p)Higher cytotoxicity than methoxy analogs nih.gov
2-(4-Fluorophenyl)-N-phenylacetamideMethoxy (o, m, p)Lower cytotoxicity than nitro analogs nih.gov
N-Phenylthieno[2,3-b]pyridine-2-carboxamide-CN, -NO2, -CF3, -CH3 (Position 2) with Halogen (Position 4)Modulated FOXM1-inhibitory activity mdpi.com
Anthranilic Acid DerivativesCF3 (3' position)Particularly potent in ultraviolet erythema assay pharmacy180.com

Role of the Difluoromethoxy Group in Modulating Molecular Interactions and Biological Activities

The difluoromethoxy (-OCHF2) group is a key feature of the this compound scaffold, imparting unique physicochemical properties that can significantly influence the molecule's behavior. This group is often used in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity. mdpi.com

Compared to a methoxy (-OCH3) group, the difluoromethoxy group is more lipophilic and acts as a stronger electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.com This increased lipophilicity can enhance membrane permeability, potentially improving oral bioavailability. mdpi.com For example, the trifluoromethoxy group in the drug Riluzole enhances its ability to cross the blood-brain barrier. mdpi.com

The -OCHF2 group is also more metabolically stable than a methoxy group. The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making the difluoromethoxy group more resistant to enzymatic degradation, such as O-dealkylation by cytochrome P450 enzymes. mdpi.com This can lead to a longer half-life and improved pharmacokinetic profile.

From a conformational standpoint, the difluoromethoxy group can adopt different orientations relative to the phenyl ring compared to a methoxy group. X-ray analysis of a 2-difluoromethoxy-substituted estratriene derivative showed the -OCHF2 group in an orthogonal position relative to the aromatic ring, whereas a methoxy group is typically found in a co-planar orientation. nih.gov This altered conformation can affect how the molecule fits into a binding pocket, potentially leading to different or improved interactions with the target. nih.gov The hydrogen atom of the difluoromethoxy group may also participate in hydrogen bonding interactions. nih.gov

In a study on estratriene sulfamates, replacing a 2-methoxy group with a 2-difluoromethoxy group resulted in varied effects on biological activity. While the parent 2-difluoromethoxyestradiol was less potent than its methoxy counterpart in antiproliferative assays, its sulfamated derivatives were often more potent than the non-fluorinated analogues. researchgate.net This suggests that the influence of the difluoromethoxy group is context-dependent and can synergize with other structural modifications. researchgate.net

Bioisosteric Replacement Strategies within the this compound Scaffold

Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another with similar steric and electronic properties to improve potency, selectivity, or pharmacokinetic parameters. cambridgemedchemconsulting.com Several bioisosteric replacements can be envisioned for the this compound scaffold.

Phenyl Ring Bioisosteres: The phenyl ring itself can be replaced by various heterocyclic rings (e.g., pyridyl, thiophene) or saturated bicyclic systems to improve properties like solubility and metabolic stability. cambridgemedchemconsulting.comdrughunter.com For instance, bicyclo[1.1.1]pentane (BCP) has been used as a non-aromatic, rigid mimic of a para-substituted phenyl ring. bldpharm.com

Difluoromethoxy Group Bioisosteres: The difluoromethoxy group can be considered a bioisostere of other small, lipophilic, electron-withdrawing groups. Potential replacements include:

Trifluoromethyl (-CF3): Offers greater metabolic stability and lipophilicity.

Cyano (-CN): A strong electron-withdrawing group with a linear geometry.

Halogens (e.g., Cl, Br): Can mimic the steric and electronic properties to some extent.

Acetamide Moiety Bioisosteres: The acetamide group can be replaced by other functionalities capable of forming similar hydrogen bond interactions. Examples include:

Sulfonamides (-SO2NHR): Often used as amide bioisosteres.

Reverse amides (-NHCOR): Can alter the orientation of hydrogen bond donors and acceptors.

Heterocycles: Such as oxadiazoles (B1248032) or triazoles, which can mimic the steric and electronic features of the amide bond.

A notable example of a successful bioisosteric replacement was demonstrated in a study where a 2,4-difluorophenyl ring was replaced by a N-difluoromethyl-1,2-dihydropyrid-2-one moiety, which acted as a novel 5-lipoxygenase pharmacophore. nih.gov This highlights how creative bioisosteric replacements can lead to compounds with novel mechanisms of action or improved dual-inhibitory profiles. nih.gov

Influence of Linker Length and Heterocyclic Ring Incorporations

Modifying the linker between the phenyl ring and the acetamide group, or incorporating heterocyclic rings into the scaffold, can significantly impact the molecule's conformation, flexibility, and ability to interact with its target.

Linker Length: While the core this compound has a direct amide linkage, hypothetically extending this linker (e.g., with a methylene (B1212753) or ethylene (B1197577) group) would alter the distance and spatial relationship between the substituted phenyl ring and the terminal part of the acetamide. This can be crucial for optimizing interactions within a large or deep binding pocket.

Heterocyclic Ring Incorporation: Replacing the phenyl ring with a heterocycle or fusing a heterocycle to the existing ring system can introduce new interaction points (e.g., hydrogen bond donors or acceptors), alter the electronic distribution, and improve physicochemical properties like solubility.

For example, studies on other acetamide derivatives have shown that the incorporation of various heterocyclic systems is a common strategy to enhance biological activity. In one study, new acetamide-sulfonamide scaffolds were created by conjugating ibuprofen (B1674241) and flurbiprofen (B1673479) with various sulfa drugs containing heterocyclic moieties like thiazole, diazine, and isoxazole. nih.govmdpi.com The nature of the heterocyclic ring on the sulfonamide portion was found to significantly influence the urease inhibition activity. nih.gov

Similarly, the synthesis of benzimidazole-2-ylthio-N-substituted-acetamide derivatives has been explored for antidepressant activity. nih.gov In this case, a benzimidazole (B57391) ring system is linked via a thio-acetamide linker to another substituted group. The combination of these moieties resulted in compounds with good antidepressant potential. nih.gov

Table 2: Examples of Heterocyclic Ring Incorporation in Acetamide Derivatives and Their Activities
Scaffold TypeIncorporated HeterocycleBiological ActivityReference
Acetamide-sulfonamideThiazoleUrease inhibition nih.gov
Acetamide-sulfonamideDiazineUrease inhibition nih.gov
(1H-benzimidazol-2-yl)thio-N-substituted-acetamideBenzimidazoleAntidepressant nih.gov
Isatin N-phenylacetamide based sulphonamidesIndole-2,3-dione (Isatin)Carbonic anhydrase inhibition nih.gov

Development of Predictive Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of novel compounds and for providing insights into the structural features that are important for activity.

For N-phenylacetamide derivatives, several 2D and 3D-QSAR studies have been successfully conducted. These studies typically involve calculating a variety of molecular descriptors (e.g., constitutional, topological, electronic, and physicochemical) and then using statistical methods like Multiple Linear Regression (MLR) to build a predictive model. nih.govijpacr.com

In a 2D-QSAR study on 2-phenoxy-N-phenylacetamide derivatives as HIF-1 inhibitors, a statistically significant model was developed using descriptors such as SssNHE-index (related to the count of hydrogen atoms attached to nitrogen), slogp (a measure of lipophilicity), and descriptors related to the number of oxygen, nitrogen, and chlorine atoms. ijpacr.com This indicates that hydrogen bonding capability and lipophilicity are key determinants of activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional representation of the SAR. These models generate steric and electrostatic field maps around an aligned set of molecules, indicating regions where steric bulk or specific electronic properties are favorable or unfavorable for activity. For the aforementioned 2-phenoxy-N-phenylacetamide derivatives, a 3D-QSAR model showed good correlative and predictive capabilities, providing structural insights for designing new derivatives. ijpacr.com

Another QSAR study on 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives as influenza A virus inhibitors also yielded robust 2D and 3D-QSAR models. semanticscholar.org The models highlighted the importance of specific molecular descriptors in predicting antiviral activity and were used in conjunction with molecular docking to understand ligand-protein interactions. semanticscholar.org

The development of such QSAR models for this compound derivatives would be a logical step forward. By synthesizing and testing a diverse set of analogues, a robust QSAR model could be built to guide the design of new compounds with enhanced biological profiles, accelerating the drug discovery process.

Biological Activity Research of N 2 Difluoromethoxy Phenyl Acetamide: in Vitro and Mechanistic Investigations

Investigation of Molecular Target Interactions and Binding Affinities

The initial exploration into how N-[2-(difluoromethoxy)phenyl]acetamide interacts with biological molecules has pointed towards its potential as an enzyme inhibitor. These early findings are crucial in elucidating the compound's mechanism of action at a molecular level.

This compound has been noted for its potential to inhibit dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleic acids and amino acids. DHFR inhibitors can disrupt the proliferation of rapidly dividing cells, a characteristic often exploited in cancer therapy. While the inhibitory activity of this compound against DHFR has been reported, specific quantitative data, such as IC50 values which measure the concentration of the compound required to inhibit 50% of the enzyme's activity, are not yet publicly available. Further detailed enzymatic assays are necessary to quantify its potency and selectivity for DHFR.

Table 7.1.1: Enzyme Inhibition Profile of this compound

Enzyme Target Reported Activity Quantitative Data (e.g., IC50)

This table is based on available preliminary information and will be updated as more specific research findings become available.

To date, there is a lack of specific research findings in the public domain detailing the interaction of this compound with specific cellular receptors. Receptor binding assays are essential to determine if the compound can bind to and modulate the function of receptors, which play a critical role in cell signaling and various physiological processes. Future studies in this area would be invaluable in building a comprehensive biological activity profile for this compound.

Cellular Mechanism of Action Studies

The effects of this compound at the cellular level have been an area of initial investigation, with a focus on its impact on the viability and proliferation of cancer cells.

Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines evitachem.com. This suggests a potential for this compound to interfere with the growth and survival of cancerous cells. However, detailed and specific data from these studies, such as GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibitory concentration) values for specific cell lines, have not been published. This quantitative data is essential for comparing its potency across different cancer types and understanding its therapeutic potential.

Table 7.2.1: Cytotoxic Effects of this compound on Various Cancer Cell Lines

Cell Line Cancer Type Reported Effect Quantitative Data (e.g., GI50/IC50)

This table reflects the general findings reported and will be populated with specific data as it becomes available in published research.

Currently, there is no specific information available from in vitro studies to confirm whether this compound induces apoptosis or other forms of programmed cell death in cancer cells. Investigating these mechanisms, for instance through assays that detect caspase activation or DNA fragmentation, would provide crucial insights into how the compound exerts its cytotoxic effects.

The impact of this compound on specific intracellular signaling pathways remains an uninvestigated area. Many therapeutic agents function by altering signaling cascades that control cell growth, differentiation, and survival. Future research should aim to explore the effects of this compound on key signaling pathways, such as those involving kinases or transcription factors, to fully understand its cellular mechanism of action.

Research on Specific Biological Activities (In Vitro Focus)

Anticancer Activity in Various Cancer Cell Lines

No publicly available research data details the in vitro anticancer activity of this compound against any cancer cell lines.

Antimicrobial Properties (e.g., Antibacterial, Antifungal)

There is no published research on the in vitro antimicrobial properties of this compound.

Anti-inflammatory Mechanism Research

Investigations into the in vitro anti-inflammatory mechanisms of this compound have not been reported in the scientific literature.

Development and Optimization of In Vitro Biological Assays

There is no information available regarding the development or optimization of specific in vitro biological assays for evaluating the biological activity of this compound.

Applications of N 2 Difluoromethoxy Phenyl Acetamide As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Benzimidazole (B57391) Derivatives

The synthesis of benzimidazole derivatives often involves the cyclization of ortho-phenylenediamine analogues with various reagents. While direct literature on the use of N-[2-(difluoromethoxy)phenyl]acetamide in this specific context is limited, the established synthetic routes for related isomers provide a clear blueprint for its application. The general and well-established method for synthesizing 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, a process known as the Phillips method. bldpharm.com

The initial step in utilizing this compound as a precursor for benzimidazoles would involve the hydrolysis of the acetamide (B32628) group to yield 2-(difluoromethoxy)aniline (B1298309). This aniline (B41778) derivative can then be further functionalized, for instance, through nitration to introduce a nitro group at the position ortho to the amine. Subsequent reduction of the nitro group would yield the corresponding ortho-phenylenediamine derivative. This resulting diamine, possessing the crucial difluoromethoxy substituent, can then undergo cyclization with a variety of reagents, such as aldehydes or carboxylic acids, to form the benzimidazole ring system. nih.govchalcogen.ro This strategic sequence allows for the incorporation of the difluoromethoxy group into the benzimidazole core, a structural motif present in many biologically active compounds. The reaction conditions for these transformations, including the use of various catalysts, have been extensively reviewed. bldpharm.comnih.govchalcogen.ro

Role in the Synthesis Pathways of Proton Pump Inhibitors and Related Compounds

Proton pump inhibitors (PPIs) are a class of drugs that effectively reduce gastric acid production. nih.gov Many of these, such as pantoprazole, are substituted benzimidazole derivatives. The synthesis of these complex molecules relies on key intermediates, and this compound serves as a potential precursor for such intermediates.

A well-documented synthesis of a key intermediate for pantoprazole, 2-mercapto-5-difluoromethoxy-1H-benzimidazole, starts from the isomeric N-[4-(difluoromethoxy)phenyl]acetamide. This process involves a series of reactions including nitration, hydrolysis of the acetamide to an aniline, reduction of the nitro group to a diamine, and finally cyclization. This established pathway for the 4-isomer strongly suggests a parallel synthetic route for the 2-isomer.

Following this established methodology, this compound would first undergo nitration. The resulting nitro derivative, N-[2-(difluoromethoxy)-X-nitrophenyl]acetamide, would then be hydrolyzed to the corresponding aniline. Subsequent reduction of the nitro group would yield the ortho-phenylenediamine derivative. This diamine is the crucial building block that can be cyclized, for example with carbon disulfide, to form the desired mercaptobenzimidazole intermediate, a core component in the synthesis of certain proton pump inhibitors.

Utility in the Production of Advanced Agrochemicals and Specialty Chemicals

The introduction of fluorine-containing groups into molecules is a widely used strategy in the development of modern agrochemicals to enhance their efficacy and metabolic stability. The difluoromethoxy group, in particular, can impart desirable properties. While specific, large-scale applications of this compound in the agrochemical industry are not extensively documented in publicly available literature, its structural motifs are found in patented agrochemical compounds.

For example, complex molecules containing a difluoromethoxyphenyl group have been cited in patents for their potential as insecticides. These compounds often feature intricate heterocyclic systems, and intermediates like this compound could serve as a starting point for the synthesis of such complex structures. The acetamido and difluoromethoxy groups offer reactive sites for further chemical modifications and coupling reactions, making it a potentially valuable, though not yet widely reported, building block in the synthesis of novel, fluorinated agrochemicals and other specialty chemicals. The development of new synthetic methodologies could further expand its utility in this sector.

Strategic Building Block for Diverse Organic Molecule Synthesis

Beyond its potential role in the synthesis of specific classes of compounds like benzimidazoles and proton pump inhibitors, this compound stands as a strategic building block for the synthesis of a wide array of organic molecules. The presence of multiple functional groups—the acetamido, the difluoromethoxy, and the aromatic ring—provides a versatile platform for a variety of chemical transformations.

The acetamido group can be hydrolyzed to an amine, which is a key functional group for numerous reactions, including diazotization, acylation, and the formation of various nitrogen-containing heterocycles. The aromatic ring itself can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups that can be further manipulated.

Advanced Analytical Methodologies for Research Grade Purity and Characterization of N 2 Difluoromethoxy Phenyl Acetamide

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

The development of a robust High-Performance Liquid Chromatography (HPLC) method is a cornerstone for the quantitative analysis of N-[2-(difluoromethoxy)phenyl]acetamide, ensuring its purity and consistency. A reversed-phase HPLC (RP-HPLC) method is typically favored for its versatility in analyzing moderately polar organic compounds.

The development process involves the systematic optimization of chromatographic conditions to achieve a sharp, symmetrical, and well-resolved peak for the target compound, free from interference from potential impurities. Key parameters that are optimized include:

Stationary Phase: A C18 column is a common choice, providing excellent hydrophobic retention for aromatic compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. The composition is adjusted to achieve optimal retention time and peak shape. researcher.life

Flow Rate: A standard flow rate of 1.0 mL/min is often employed to ensure efficient separation within a reasonable analysis time. researcher.life

Detection Wavelength: The UV detection wavelength is selected based on the maximum absorbance of this compound to ensure the highest sensitivity.

Once developed, the method undergoes rigorous validation according to the International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose. tsijournals.com Validation encompasses several key performance characteristics:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. bezmialemscience.org

Accuracy: The closeness of the test results obtained by the method to the true value, often determined through recovery studies on spiked samples. tsijournals.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researcher.life

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. nih.gov

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researcher.life

The table below summarizes typical validation parameters for a hypothetical HPLC method for this compound.

Validation ParameterSpecificationTypical Result
Linearity Range (µg/mL)Correlation coefficient (r²) ≥ 0.99910-150
Correlation Coefficient (r²)≥ 0.9990.9998
Accuracy (% Recovery)98.0% - 102.0%99.5% - 101.5%
Precision (% RSD)Repeatability (Intra-day) ≤ 2.0%< 1.0%
Intermediate (Inter-day) ≤ 2.0%< 1.5%
Limit of Detection (LOD) (µg/mL)Signal-to-Noise Ratio ≥ 3:10.05
Limit of Quantitation (LOQ) (µg/mL)Signal-to-Noise Ratio ≥ 10:10.15

Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the detection and quantification of impurities at trace levels, which may not be detectable by HPLC-UV, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the technique of choice. Its superior sensitivity and selectivity make it indispensable for analyzing potentially genotoxic impurities (GTIs) that require control at parts-per-million (ppm) levels. chromatographyonline.com

The LC-MS/MS system couples the separation power of liquid chromatography with the mass analysis capabilities of a tandem mass spectrometer. nih.gov This allows for the selective detection of ions based on their mass-to-charge ratio (m/z), providing a high degree of certainty in identification. azerbaijanmedicaljournal.net

In the context of this compound synthesis, LC-MS/MS can be employed to:

Identify and Quantify Starting Materials: Detect residual amounts of starting materials, such as 2-(difluoromethoxy)aniline (B1298309) and acetylating agents.

Characterize By-products: Identify unexpected compounds formed during the reaction, such as isomers or products of side reactions.

Monitor for Degradation Products: Analyze the stability of the compound by detecting any products that form under stress conditions (e.g., heat, light, acid, base).

The use of Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes in LC-MS/MS allows for the development of highly sensitive methods to quantify specific trace impurities with limits of detection often in the sub-ppm range. chromatographyonline.com

Potential Trace ImpurityParent Ion (m/z)Product Ion (m/z)Technique
2-(difluoromethoxy)aniline[To be determined][To be determined]LC-MS/MS
2-Chloro-N-[2-(difluoromethoxy)phenyl]acetamide[To be determined][To be determined]LC-MS/MS
Di-acetylated by-product[To be determined][To be determined]LC-MS/MS

Gas Chromatography (GC) for Volatile Impurity Profiling (if applicable)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile organic compounds. In the synthesis of this compound, various organic solvents may be used for the reaction, work-up, and purification steps. It is critical to ensure that these residual solvents are removed to acceptable levels as defined by ICH guidelines. ajrconline.org GC, particularly with a Flame Ionization Detector (FID), is the standard method for this purpose. ispub.com

The method typically involves:

Dissolving a known amount of the this compound sample in a suitable high-boiling-point solvent (e.g., dimethyl sulfoxide).

Injecting the sample into the GC, where the volatile solvents are separated on a capillary column. ispub.com

Detecting and quantifying each solvent based on its retention time and peak area relative to a standard.

Headspace GC is an alternative sample introduction technique that can be used to analyze volatile impurities without dissolving the sample, thereby avoiding potential interference from the main compound. ptfarm.pl

Potential Volatile Impurity (Solvent)ICH Limit (ppm)Analytical Method
Toluene890GC-FID
Methanol3000GC-FID
Acetone5000GC-FID
Dichloromethane600GC-FID
Ethyl Acetate5000GC-FID

Impurity Profiling and Characterization in Synthetic Batches

Impurity profiling is the comprehensive process of identifying and quantifying all impurities present in a synthetic batch of a compound. A thorough impurity profile is essential for understanding the synthesis process and ensuring the quality and consistency of the final research material. ajrconline.org For this compound, impurities can originate from several sources:

Starting materials and reagents: Unreacted precursors or impurities within those starting materials.

Intermediates: Compounds formed during the synthesis that have not fully converted to the final product.

By-products: Formed from competing or side reactions. An example could be a related substance like 2-Chloro-N-(2-difluoromethoxy-phenyl)-acetamide. sigmaaldrich.com

Degradation products: Formed by the breakdown of the target compound during synthesis or storage.

The characterization of these impurities often requires a combination of analytical techniques. HPLC and GC can quantify known impurities. For the structural elucidation of unknown impurities, hyphenated techniques are invaluable. LC-MS/MS can provide molecular weight and fragmentation data, while techniques like HPLC-NMR can offer detailed structural information for isolating the impurity. ajrconline.orgclearsynth.com

Quality Control Methodologies for Research Material Consistency

Ensuring the consistency of research-grade this compound across different synthetic batches is paramount for the validity of research outcomes. A robust quality control (QC) program integrates the analytical methodologies described above to create a comprehensive specification for the material.

A typical QC testing protocol for a new batch of research-grade this compound would include:

Identity Confirmation: Confirmation of the chemical structure using techniques like NMR spectroscopy and Mass Spectrometry.

Purity Assay: Quantification of the main compound using a validated HPLC method. The purity is typically required to be ≥98% or higher for research-grade material.

Impurity Analysis:

Quantification of known impurities and degradation products by HPLC.

Analysis of residual volatile solvents by GC.

Screening for trace-level and unknown impurities using LC-MS/MS.

Physical Characterization: Analysis of physical properties such as appearance, color, and melting point.

By comparing the analytical data from each new batch against the established specifications and a reference standard, a high degree of consistency is maintained. This ensures that researchers are working with well-characterized material of reliable quality, which is fundamental to achieving reproducible scientific results.

Future Research Directions and Emerging Avenues for N 2 Difluoromethoxy Phenyl Acetamide

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of N-[2-(difluoromethoxy)phenyl]acetamide and its analogs often relies on established chemical reactions. However, the future of chemical manufacturing is increasingly focused on sustainability, efficiency, and safety. Research in this area will likely pivot towards developing "green" synthetic methodologies. This involves exploring alternative solvents, reducing energy consumption, and minimizing waste generation.

Key areas for future investigation include:

Continuous Flow Chemistry: Moving from traditional batch processing to continuous flow systems can offer superior control over reaction parameters, leading to higher yields, improved purity, and enhanced safety.

Catalysis: The development of novel catalysts, including biocatalysts or earth-abundant metal catalysts, could replace less environmentally friendly reagents, offering more efficient and selective transformations.

Alternative Energy Sources: Investigating the use of microwave irradiation or mechanochemistry could significantly reduce reaction times and energy inputs compared to conventional heating.

Synthetic Approach Conventional Method (e.g., Schotten-Baumann type reaction) ijper.org Potential Sustainable Alternative Key Advantages of Alternative
Solvent System Often uses volatile organic compounds (VOCs).Supercritical fluids (e.g., scCO₂), ionic liquids, or bio-based solvents.Reduced environmental impact, easier product separation, potential for recycling.
Catalysis May use stoichiometric reagents or precious metal catalysts.Biocatalysis (enzymes) or heterogeneous catalysts based on earth-abundant metals.High selectivity, mild reaction conditions, catalyst reusability, lower cost.
Energy Input Conventional thermal heating.Microwave-assisted synthesis, mechanochemistry, or photochemistry.Rapid heating, reduced reaction times, improved energy efficiency.
Process Batch processing.Continuous flow manufacturing.Enhanced safety, better process control, higher throughput, easier scalability.

Advanced Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring

Understanding the kinetics and mechanism of a chemical reaction is fundamental to its optimization. While traditional spectroscopic methods like Nuclear Magnetic Resonance (NMR) are invaluable for final product characterization, their application in real-time monitoring is a burgeoning field. researchgate.net Future research will likely incorporate Process Analytical Technology (PAT) to gain dynamic insights into the synthesis of this compound. The presence of fluorine in the molecule makes ¹⁹F-NMR a particularly powerful tool for monitoring its formation and potential side reactions. researchgate.net

Technique Application in Real-time Monitoring Information Gained
In-situ FTIR/Raman Spectroscopy Probing the reaction mixture directly through a fiber-optic probe.Tracking the disappearance of reactants and the appearance of products by monitoring specific vibrational bands.
Process NMR (including ¹⁹F-NMR) Flow-through NMR tubes integrated into the reaction setup.Quantitative analysis of reactants, intermediates, and products; mechanistic insights. researchgate.net
Mass Spectrometry Continuous sampling of the reaction headspace or liquid phase.Detection of low-concentration intermediates and byproducts, providing a detailed reaction profile.
Hyperspectral Imaging Combining imaging and spectroscopy to monitor reactions in heterogeneous systems.Spatial distribution of chemical components, useful for optimizing mixing and understanding solid-phase reactions.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. nih.govinfontd.org For this compound, these computational tools can accelerate the discovery of new derivatives with enhanced properties and optimize their synthetic pathways.

Future applications of AI/ML include:

Generative Models: Algorithms can design novel molecules in silico that are structurally similar to this compound but possess improved biological activity, selectivity, or pharmacokinetic profiles. nih.gov

Predictive Modeling: ML models can be trained on existing chemical data to predict various properties of new derivatives, such as solubility, toxicity, and metabolic stability, thus prioritizing the most promising candidates for synthesis.

Reaction Optimization: AI can analyze vast parameter spaces (e.g., temperature, concentration, catalyst choice) to predict the optimal conditions for synthesizing the compound, reducing the number of experiments needed. nih.gov

AI/ML Application Objective Potential Impact
De Novo Drug Design Generate novel molecular structures with desired properties.Accelerate the discovery of new lead compounds based on the this compound scaffold. infontd.org
Quantitative Structure-Activity Relationship (QSAR) Predict the biological activity of new analogs.Prioritize synthetic targets and reduce the cost of screening.
ADMET Prediction Forecast Absorption, Distribution, Metabolism, Excretion, and Toxicity.Identify and eliminate candidates with poor pharmacokinetic or safety profiles early in development.
Retrosynthesis Planning Propose efficient and novel synthetic routes.Assist chemists in designing more effective and sustainable synthesis strategies.

Discovery and Validation of Undiscovered Biological Targets

While initial studies may point towards a specific mechanism of action, such as enzyme inhibition, many compounds possess polypharmacology—the ability to interact with multiple biological targets. evitachem.com A significant future research direction is to systematically uncover the full range of biological targets for this compound. This exploration could reveal novel therapeutic applications.

Methodology Description Potential Outcome for this compound
Chemical Proteomics Uses affinity-based probes or activity-based probes to pull down binding partners from cell lysates.Identification of direct protein targets and off-targets, providing a comprehensive interaction map.
Genetic Screening (e.g., CRISPR-Cas9) Systematically knocks out genes to identify those that confer sensitivity or resistance to the compound.Uncovering genetic pathways and protein networks essential for the compound's activity.
Computational Target Prediction In silico docking of the compound against large libraries of protein structures.Generation of hypotheses about potential binding partners that can be experimentally validated.
Phenotypic Screening High-content imaging or other cell-based assays to observe the compound's effect on cellular morphology and function.Revealing unexpected biological effects that can guide the search for the underlying molecular targets.

Investigation into Environmental Fate and Biotransformation (Academic Perspective)

From an academic standpoint, understanding a compound's journey beyond the laboratory is crucial. Research into the environmental fate and biotransformation of this compound addresses its persistence, degradation, and metabolic pathways in biological and environmental systems. Fungal models, such as Cunninghamella species, are often used as they possess detoxification enzymes similar to those in mammals, making them excellent models for studying drug metabolism. researchgate.netresearchgate.net

Key research questions include:

What are the primary metabolites of this compound in microbial and mammalian systems?

What is the compound's potential for bioaccumulation in the environment?

How persistent is the molecule in soil and aquatic systems?

Area of Investigation Key Parameters and Techniques Scientific Importance
Metabolite Identification Incubation with microbial cultures (e.g., Cunninghamella) or liver microsomes, followed by analysis using HPLC, LC-MS, and NMR. researchgate.netUnderstanding how the compound is broken down, identifying potentially active or toxic metabolites.
Biodegradation Standardized tests (e.g., OECD guidelines) to measure degradation in water, soil, and sediment.Assessing the compound's persistence and its potential long-term impact on ecosystems.
Soil Adsorption/Desorption Measuring the soil adsorption coefficient (Koc) through batch equilibrium studies.Predicting the compound's mobility in the environment and its likelihood of leaching into groundwater. epa.gov
Bioaccumulation Potential Estimating the octanol-water partition coefficient (Log P) and conducting studies with aquatic organisms.Evaluating the likelihood of the compound concentrating in the food chain.

Q & A

Q. What comparative studies are critical for distinguishing this compound from analogs with trifluoromethoxy or methoxy groups?

  • Methodological Answer : Perform head-to-head comparisons in:
  • Lipophilicity : Measure logD (shake-flask method) at pH 7.4.
  • Metabolic Stability : Incubate with human liver microsomes (HLM) and quantify remaining parent compound.
  • Target Selectivity : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to assess off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.